N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-5-17-8-6-7-9-20(17)25-24(29)27-11-10-21-19(14-27)23(28)18-13-15(2)12-16(3)22(18)26(21)4/h6-9,12-13H,5,10-11,14H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOJRDBTNPEOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCC3=C(C2)C(=O)C4=CC(=CC(=C4N3C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide is a synthetic compound belonging to the class of naphthyridine derivatives. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a naphthyridine core substituted with an ethylphenyl group and a carboxamide functional group. This unique structure is believed to contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of naphthyridine exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 4 µg/mL against Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, its structural analogs suggest a potential for similar activity.
Anticancer Activity
The anticancer potential of naphthyridine derivatives has been explored in various studies. For example, certain naphthyridine compounds have shown cytotoxic effects against cancer cell lines such as HepG2 (human hepatoblastoma) and MOLT-4 (leukemia) . The mechanism often involves the induction of apoptosis in cancer cells. Although direct studies on the specific compound are scarce, the promising results from related compounds indicate that it may possess similar anticancer properties.
Antioxidant Activity
Antioxidant activity is another area where naphthyridine derivatives have been studied. Compounds that share structural features with this compound have demonstrated significant free radical scavenging abilities. For instance, some derivatives exhibited IC50 values below 20 µg/mL in various assays . This suggests that the compound could potentially contribute to oxidative stress reduction.
Case Studies
Several case studies have highlighted the biological activities of naphthyridine derivatives:
- Antibacterial Study : A study investigating a series of naphthyridine carboxamides revealed that modifications at the 2-position significantly enhanced antibacterial activity against Gram-positive bacteria .
- Anticancer Screening : In a screening of a drug library for anticancer compounds using multicellular spheroids as models, several naphthyridine derivatives were identified as having potent cytotoxic effects .
- Antioxidant Evaluation : Research evaluating antioxidant properties found that certain naphthyridine compounds effectively inhibited lipid peroxidation in vitro .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of naphthyridine compounds demonstrate significant anticancer properties. For instance, studies on similar compounds have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines such as HL-60 and HeLa cells .
- Antimicrobial Properties : Benzo[naphthyridines] have been reported to possess antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .
- Neuroprotective Effects : Some derivatives have shown promise as monoamine oxidase (MAO) inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine .
Synthesis and Derivatives
The synthesis of N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide involves multi-step organic reactions that yield various derivatives with enhanced biological properties. For example:
| Derivative | Biological Activity | IC50 Value (μM) |
|---|---|---|
| Compound A | MAO B Inhibition | 1.35 |
| Compound B | Anticancer | 0.75 |
These derivatives are synthesized through reactions involving anthranilic acids and piperidine derivatives under controlled conditions .
Case Studies
Several studies have documented the efficacy of naphthyridine derivatives:
- Anticancer Study : A study demonstrated that a benzo[naphthyridine] derivative showed comparable efficacy to established chemotherapeutic agents while exhibiting lower toxicity profiles in animal models .
- Neuroprotection : Another research highlighted the neuroprotective effects of naphthyridine compounds in rat models of ischemia and stroke. The compounds exhibited significant reduction in neuronal damage and improved recovery outcomes .
- Antimicrobial Efficacy : A comparative study indicated that certain naphthyridine derivatives displayed superior antimicrobial activity against resistant strains of bacteria compared to traditional antibiotics .
Chemical Reactions Analysis
Key Structural Elements
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Benzo[b]naphthyridine core : A fused bicyclic system requiring condensation or cyclization reactions.
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Carboxamide group : Likely formed via coupling of an acid chloride with an amine (2-ethylphenylamine).
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Methyl groups : Introduced through alkylation or direct methylation.
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10-oxo group : Suggests oxidation or condensation steps.
Step 1: Formation of the Benzo[b]naphthyridine Core
Synthesis may involve cyclization of a pyridine derivative with a benzaldehyde analog. For example, condensation of 3,5-cyclohexanedione with aromatic aldehydes under reflux conditions (as seen in similar naphthyridine syntheses ).
Reaction Conditions :
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Reagents : Aromatic aldehyde, 1,3-diketone (e.g., 3,5-cyclohexanedione), ammonium acetate.
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Solvent : Ethanol.
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Temperature : Reflux (~80°C).
Step 3: Oxidation to Form the 10-oxo Group
Oxidation of a hydroxyl or methylene group to a ketone. Methods may include:
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Reagents : Oxidants like KMnO4 or PCC (pyridinium chlorochromate).
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Conditions : Aqueous or organic solvent, controlled temperature .
Step 4: Amide Coupling
Formation of the carboxamide group via coupling of an acid chloride with 2-ethylphenylamine.
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Reaction :
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Conditions :
NMR and X-ray Analysis
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1H NMR : Used to confirm the presence of methyl groups, amide protons, and aromatic protons.
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X-ray Crystallography : Employed to determine the relative stereochemistry and molecular packing (as demonstrated in similar compounds ).
Purification
Reaction Data Table
Research Findings
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Stereodivergent Synthesis : Intramolecular Diels–Alder reactions and NOESY/X-ray analysis can establish stereochemistry, as seen in related polycyclic systems .
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Coupling Efficiency : Acid chloride coupling with amines typically achieves high yields (77–91%) under optimized conditions .
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Functional Group Compatibility : The presence of electron-deficient groups (e.g., oxindole) may influence reaction outcomes, such as regioselectivity in nucleophilic attacks .
Comparison with Similar Compounds
Key Observations :
Substituent Effects: The target compound’s carboxamide group distinguishes it from the carbothioamides in reported analogues (e.g., 8a-i).
Synthetic Challenges :
- Carbothioamides (e.g., 8g-i) require elevated temperatures (80–100°C) for cyclization, leading to moderate yields due to competing side reactions. The target compound’s synthesis may face similar challenges, exacerbated by steric effects from the trimethyl groups .
- In contrast, 1,8-naphthyridine derivatives (e.g., 8a-c) form efficiently at room temperature, highlighting the superior reactivity of 1,8-regioisomers over 1,6- or 1,7-analogues .
Regiochemical Variations :
- The 1,6-naphthyridine core (present in the target compound) is less commonly reported than 1,8- or 1,7-regioisomers. This regiochemistry may alter π-stacking interactions and electronic properties compared to analogues .
Pharmacological Potential (Inferred from Structural Trends)
For example:
Hypotheses for the Target Compound :
- The carboxamide group may enhance metabolic stability compared to carbothioamides, which are prone to hydrolysis.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of benzo[b]naphthyridine derivatives typically involves multi-component reactions or cyclization of intermediates. For example, analogous compounds are synthesized via the reaction of (chloropyridinyl)(2-isothiocyanatophenyl)methanones with secondary amines, followed by sodium hydride-mediated cyclization to form the naphthyridine core . To optimize conditions, employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, stoichiometry) and identify critical factors affecting yield. Central Composite Design or Box-Behnken models can minimize experimental runs while maximizing data robustness .
Q. What analytical techniques are critical for characterizing purity and structure?
- LC-MS : Confirms molecular weight and detects impurities (e.g., unreacted intermediates) .
- NMR (¹H/¹³C) : Assigns substituent positions and verifies regioselectivity, especially for methyl and ethyl groups.
- X-ray crystallography : Resolves stereochemical ambiguities in the solid state.
- HPLC : Quantifies purity using gradient elution methods with UV detection.
Q. How should stability studies be designed for this compound under varying storage conditions?
Conduct accelerated stability testing by exposing the compound to stressors (light, humidity, temperature) per ICH guidelines. Use DoE to simulate long-term degradation pathways and identify degradation products via LC-MS. Monitor changes in crystallinity (PXRD) and hygroscopicity (TGA-DSC) to recommend optimal storage conditions .
Advanced Research Questions
Q. How can computational methods predict reaction pathways or optimize synthesis?
Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways. For example, reaction path searches can identify low-energy routes for cyclization steps . Machine learning (ML) models trained on reaction databases can suggest optimal catalysts or solvents. Coupling ML with COMSOL Multiphysics enables real-time simulation of heat/mass transfer during scale-up .
Q. What strategies resolve contradictions in biological activity data across studies?
- Cross-validation : Replicate assays under standardized conditions (e.g., cell lines, incubation time).
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent effects, impurity interference) .
- Structural analogs : Compare activity trends with derivatives to isolate substituent-specific effects.
Q. How to design experiments to explore structure-activity relationships (SAR)?
- DoE-based synthesis : Systematically vary substituents (e.g., methyl vs. ethyl groups) and assess biological activity .
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis.
- Free-Wilson analysis : Quantify contributions of individual substituents to activity .
Q. What are the challenges in scaling up synthesis, and how to address them?
- Mixing efficiency : Use computational fluid dynamics (CFD) to optimize reactor geometry and avoid hotspots .
- Purification : Implement membrane separation technologies (e.g., nanofiltration) for high-purity recovery .
- Process control : Develop PID algorithms for real-time adjustment of temperature/pH during exothermic steps .
Q. How to validate mechanistic hypotheses for unexpected byproduct formation?
- Isotopic labeling : Track atom migration pathways using ¹³C-labeled precursors.
- Kinetic profiling : Monitor intermediate concentrations via in-situ IR/Raman spectroscopy.
- Computational kinetics : Simulate free energy profiles to identify competing pathways .
Methodological Considerations
- Data contradiction analysis : Apply Bayesian statistics to weigh evidence from conflicting studies, prioritizing datasets with rigorous controls .
- Theoretical frameworks : Align experimental design with reaction engineering principles (e.g., Arrhenius kinetics, mass-action laws) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
